![molecular formula C18H18N2O3 B5571226 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)

5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

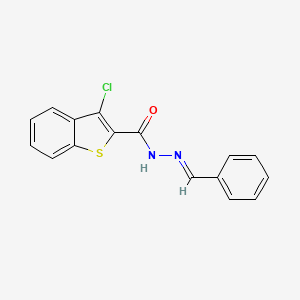

The synthesis of molecules related to 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves multiple steps starting from 2,4-dimethylcarbolic acid, which is refluxed with ethyl 2-bromoacetate to form ethyl 2-(2,4-dimethylphenoxy)acetate. This compound is then converted into the corresponding hydrazide, and further reacted with CS2 in the presence of KOH to yield 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol. Subsequent reactions lead to the formation of N'-substituted derivatives bearing ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine functional groups, demonstrating the molecule's versatile reactivity and potential for generating diverse derivatives (Rasool et al., 2016).

Molecular Structure Analysis

The molecular structure of related 1,2,4-oxadiazole derivatives showcases intramolecular hydrogen bonds and intermolecular interactions, such as C—H⋯π and C—H⋯O, which contribute to the stability and reactivity of these compounds. These interactions play a significant role in the compound's behavior and its potential interactions with other molecules (Chen et al., 2004).

Chemical Reactions and Properties

The chemical behavior of 1,2,4-oxadiazole derivatives involves a variety of reactions, including thermolysis and retro-ene reactions, leading to the formation of novel compounds with unique properties. These reactions highlight the compound's reactivity and its potential for further chemical transformations, which could be exploited for various applications (Kassam & Warkentin, 1994).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as their crystalline forms and luminescent properties, are influenced by their molecular structure and intermolecular interactions. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in materials science (Reck et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

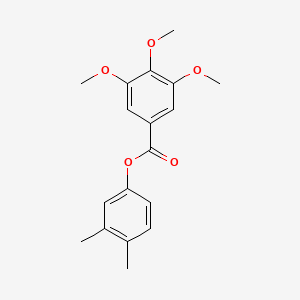

Research has been conducted on the synthesis of oxadiazole analogs, including compounds related to 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, to evaluate their anticancer activities. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant activity against various cancer cell lines, including melanoma, leukemia, breast cancer, and colon cancer, underlining the potential of oxadiazole derivatives in cancer therapy (Ahsan et al., 2014).

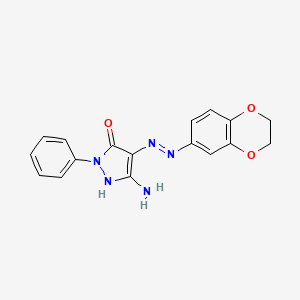

Antimicrobial and Antibacterial Activities

Another study focused on the synthesis of novel 1,2,4-triazole derivatives, which, while not directly mentioning 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, is relevant due to the similar chemical scaffolding and potential antimicrobial properties. These compounds exhibited moderate to good antimicrobial activities against various test microorganisms, showcasing the versatility of oxadiazole derivatives in combating infections (Bektaş et al., 2010).

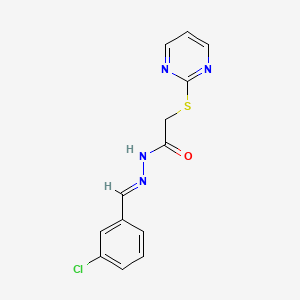

Antibiotic Effect and Lipoxygenase Activity

A specific study on compounds bearing the 1,3,4-oxadiazol moiety, including the target compound's analogs, investigated their antibiotic effect against Gram-positive and Gram-negative bacteria and their lipoxygenase activity. This research highlights the potential pharmaceutical applications of oxadiazole derivatives in developing new therapeutic agents with antibacterial and anti-inflammatory properties (Rasool et al., 2016).

Material Science Applications

Oxadiazole derivatives, including those related to the target compound, have also found applications in material science. For instance, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups were synthesized, demonstrating high thermal stability and potential applications in high-performance materials due to their solubility in polar organic solvents and thermal properties (Hamciuc et al., 2005).

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the known activities of many oxadiazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .

Eigenschaften

IUPAC Name |

5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-4-9-16(13(2)10-12)22-11-17-19-18(20-23-17)14-5-7-15(21-3)8-6-14/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNYHBYZPGPEDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,4-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5571162.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)

![1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5571175.png)

![2-[(3-bromobenzoyl)amino]benzamide](/img/structure/B5571188.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)

![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)

![N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5571223.png)

![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)

![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5571252.png)